![molecular formula C8H14N2 B1480544 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile CAS No. 2092035-45-3](/img/structure/B1480544.png)
1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile
Overview
Description
The compound “1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile” is a cyclobutane derivative with an aminomethyl group and a carbonitrile group . Cyclobutane is a type of cycloalkane, which is a hydrocarbon featuring a ring of carbon atoms. The aminomethyl group is a functional group with the formula -CH2-NH2 . The carbonitrile group, also known as a cyano group, consists of a carbon atom triple-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclobutane core would be a four-membered ring of carbon atoms. One of these carbons would be bonded to an aminomethyl group and a carbonitrile group .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The aminomethyl group could participate in reactions typical of amines, such as acid-base reactions . The carbonitrile group could undergo reactions typical of nitriles, such as hydrolysis to form a carboxylic acid .Scientific Research Applications
Synthesis Techniques
- A study by De Blieck and Stevens (2011) describes an improved two-step synthetic approach towards 3-(2-chloroethyl) cyclobutanone, which is used in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles, including compounds with a cyano group that can be reduced to aminomethyl group in high yields (De Blieck & Stevens, 2011).
Chemical Reactions and Properties
- Albert (1973) reports the synthesis of 4-Amino-5-aminomethyl-1,2,3-triazoles, highlighting the hydrogenation of amino-nitriles and the formation of various N-acyl derivatives (Albert, 1973).
- Aelterman et al. (1999) discuss the synthesis and reactions of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles, including their conversion to azetidine and oxazine derivatives (Aelterman et al., 1999).
- Mittelbach and Junek (1979) explore the reactivity of aminomethylene-malononitriles with aldehydes and orthoesters, indicating diverse chemical transformations and potential for synthesis of complex molecules (Mittelbach & Junek, 1979).
Potential Therapeutic Applications
- Markosyan et al. (2019) developed a method for the synthesis of 1-amino-3,3-dimethyl-3,4-dihydronaphthaline-2-carbonitrile and studied its antitumor and antibacterial properties, showcasing its potential in pharmaceutical research (Markosyan et al., 2019).
Material Science and Other Applications
- Roushdy et al. (2019) describe the synthesis of a novel compound involving 1,2-dihydropyridine-3-carbonitrile and its application in optoelectronic devices, indicating its utility in materials science (Roushdy et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-7(2)3-8(4-7,5-9)6-10/h3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITIWHCOLGQTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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